

Chemical and physical properties of Altholactone

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Compound of Interest

Compound Name: Altholactone

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Altholactone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altholactone, a naturally occurring styryl-lactone found in various *Goniothalamus* species, has garnered significant interest within the scientific community for its potent cytotoxic and antitumor activities. This technical guide provides an in-depth overview of the chemical and physical properties of **Altholactone**, detailed experimental protocols for its study, and a thorough examination of its biological mechanism of action, primarily focusing on the induction of apoptosis in cancer cells. All quantitative data are presented in structured tables for clarity and comparative analysis, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

Altholactone, also known as Goniothalenol, is a bicyclic compound featuring a furanopyran-5-one core. Its chemical and physical characteristics are fundamental to its biological activity and are summarized below.

Identification and Structure

Property	Value
IUPAC Name	(2R,3R,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one
Synonyms	Altholactone, Goniiothalenol, (+)-Altholactone, (+)-Goniiothalenol
CAS Number	65408-91-5
Molecular Formula	C ₁₃ H ₁₂ O ₄
Molecular Weight	232.23 g/mol
Canonical SMILES	<chem>C1=CC=C(C=C1)[C@@H]2--INVALID-LINK--C=CC(=O)O3">C@HO</chem>
InChI	InChI=1S/C13H12O4/c14-10-7-6-9-13(17-10)11(15)12(16-9)8-4-2-1-3-5-8/h1-7,9,11-13,15H/t9-,11+,12+,13+/m0/s1
InChIKey	ZKIRVBNLJKGIEM-WKSBVSIWSA-N

Physicochemical Data

Property	Value	Source
Melting Point	108-109 °C	[1]
Boiling Point (Predicted)	490.4 ± 45.0 °C	[1]
Density (Predicted)	1.336 ± 0.06 g/cm ³	[1]
pKa (Predicted)	12.82 ± 0.40	[2]
Physical Form	Solid[3], though some sources report it as an oil[4]	
Storage Temperature	-20°C	[1][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of **Altholactone**. Below is a summary of expected spectral characteristics based on its structure and data for similar lactone-containing compounds. Note: Specific experimental spectra for **Altholactone** are not readily available in the public domain; the following are predicted values and key characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **Altholactone** is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.5 ppm. The protons on the bicyclic core will appear in the aliphatic and oxygenated regions of the spectrum. Protons adjacent to oxygen atoms, such as H-2, H-3, and H-7a, will be deshielded and appear at lower field strengths. The vinyl protons on the pyranone ring (H-6 and H-7) will exhibit characteristic alkene chemical shifts and coupling constants.

¹³C NMR: The carbon NMR spectrum will show 13 distinct signals corresponding to the carbon atoms in **Altholactone**. The carbonyl carbon (C-5) is expected to have the largest chemical shift, typically in the range of 170-185 ppm. The carbons of the phenyl group will resonate in the aromatic region (125-150 ppm), while the sp² carbons of the pyranone ring will appear between 115-140 ppm. The sp³ carbons of the fused ring system will be found in the upfield region, with those bonded to oxygen appearing at higher chemical shifts (50-80 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of **Altholactone** will exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group	Expected Absorption Range (cm ⁻¹)
O-H (hydroxyl)	3500-3200 (broad)
C-H (aromatic)	3100-3000
C-H (aliphatic)	3000-2850
C=O (lactone)	~1735
C=C (alkene)	1680-1640
C-O (ether and alcohol)	1300-1000

Mass Spectrometry (MS)

In mass spectrometry, **Altholactone** is expected to show a molecular ion peak $[M]^+$ or a protonated molecule $[M+H]^+$ corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of water from the hydroxyl group, and cleavage of the bicyclic ring system. Common fragments may arise from the loss of the phenyl group or parts of the lactone ring.

Biological Activity: Induction of Apoptosis

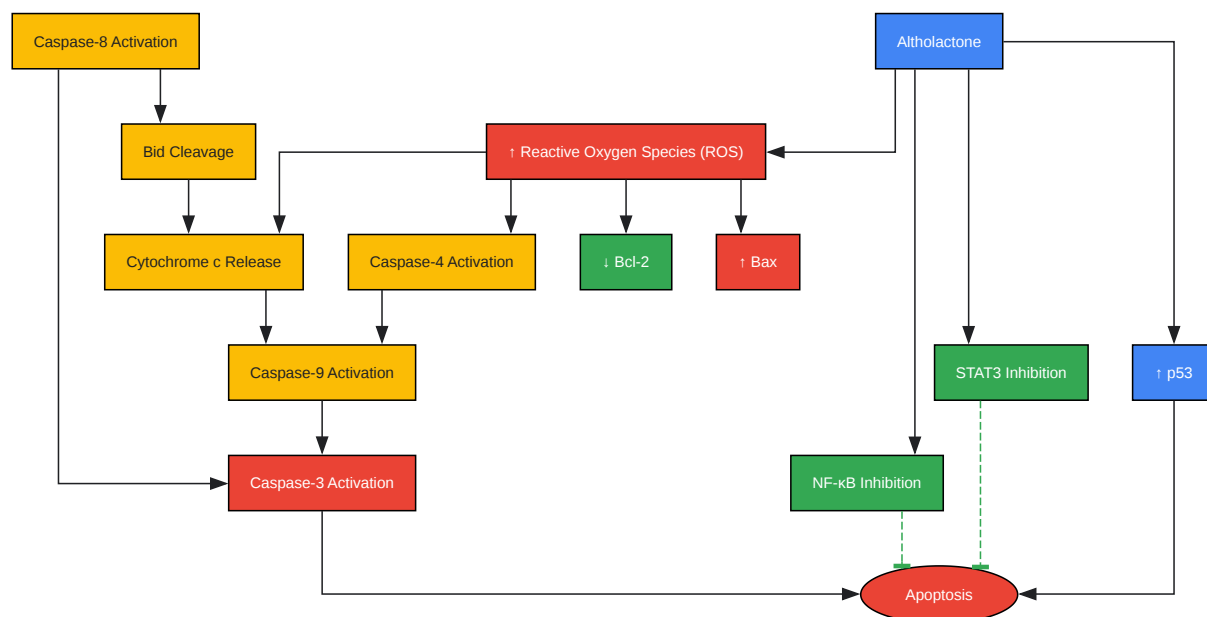
Altholactone has been shown to induce apoptosis in various cancer cell lines, including human promyelocytic leukemia (HL-60), colorectal cancer, and cervical carcinoma cells.^{[1][5][6]} The primary mechanism of action involves the generation of oxidative stress.

Signaling Pathway of Altholactone-Induced Apoptosis

Altholactone treatment leads to an increase in intracellular reactive oxygen species (ROS). This oxidative stress triggers a cascade of events culminating in programmed cell death. The key steps in this signaling pathway are:

- Induction of Oxidative Stress: **Altholactone** increases the levels of intracellular peroxides.
- Activation of Caspases: The rise in ROS leads to the activation of initiator caspases, such as caspase-4, caspase-8, and caspase-9.^{[1][6]}

- Mitochondrial Pathway: Caspase activation and oxidative stress lead to the release of cytochrome c from the mitochondria into the cytosol.[\[1\]](#)
- Regulation of Bcl-2 Family Proteins: **Altholactone** modulates the expression of Bcl-2 family proteins, causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[\[1\]](#) It also leads to the cleavage of Bid, a pro-apoptotic BH3-only protein.[\[1\]](#)
- Executioner Caspase Activation: Cytochrome c release and the activation of initiator caspases lead to the activation of the executioner caspase, caspase-3.[\[1\]](#)
- Inhibition of Pro-Survival Pathways: **Altholactone** has also been shown to inhibit the activation of pro-survival transcription factors NF- κ B and STAT3.
- p53 Upregulation: An increase in the expression of the tumor suppressor protein p53 has been observed.[\[1\]](#)



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Caption: Altholactone-induced apoptosis signaling pathway.

Experimental Protocols

Isolation of Altholactone from *Goniothalamus* Species

The following is a representative protocol for the isolation of **Altholactone** based on methods described in the literature.

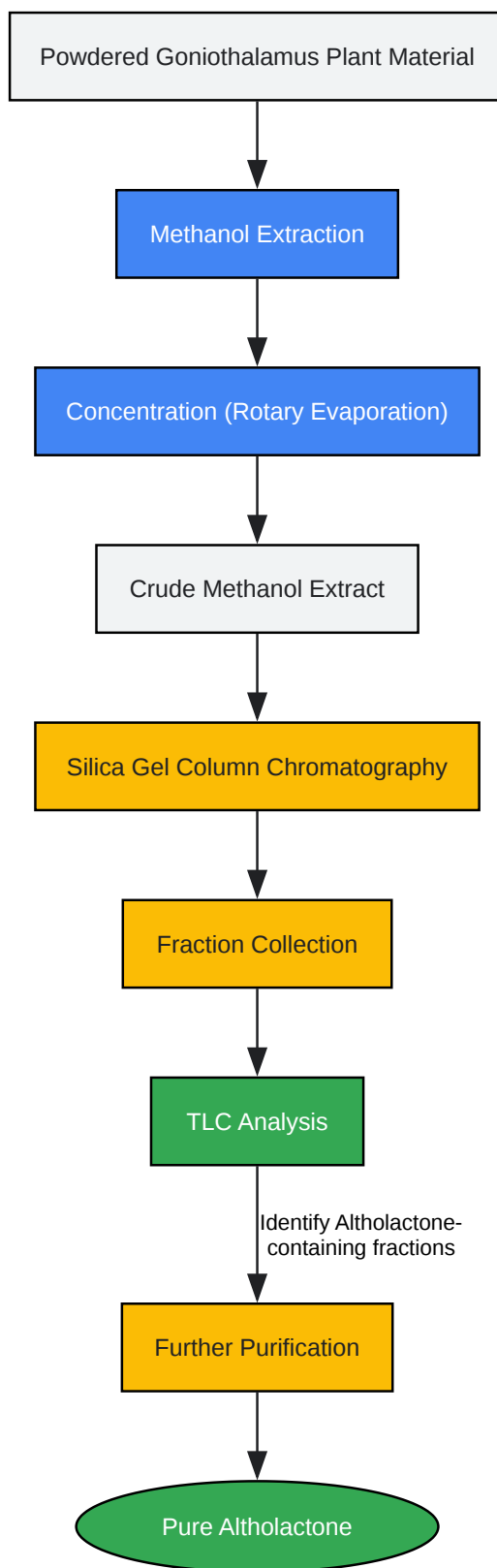
Materials:

- Air-dried and powdered plant material (e.g., stems, leaves) of a *Goniothalamus* species.

- Methanol (for extraction)
- Silica gel for column chromatography
- A series of solvents for elution (e.g., hexane, ethyl acetate, chloroform, methanol gradients)
- Thin-layer chromatography (TLC) plates
- Rotary evaporator

Procedure:

- Extraction: Macerate the powdered plant material with methanol at room temperature for an extended period (e.g., 72 hours), repeating the process multiple times to ensure complete extraction.
- Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
- Column Chromatography:
 - Subject the crude extract to silica gel column chromatography.
 - Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate or chloroform.
 - Collect fractions of the eluate.
- Fraction Analysis: Monitor the collected fractions using TLC to identify those containing **Altholactone**.
- Purification: Pool the fractions containing **Altholactone** and subject them to further chromatographic purification steps (e.g., another silica gel column, preparative TLC, or Sephadex column chromatography) until a pure compound is obtained.
- Characterization: Confirm the identity and purity of the isolated **Altholactone** using spectroscopic methods (NMR, IR, MS).



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Caption: General workflow for the isolation of **Altholactone**.

Asymmetric Total Synthesis of (+)-Altholactone

The total synthesis of (+)-**Altholactone** has been achieved through a multi-step process. A key publication by Enders and Barbion outlines a detailed route. The following is a simplified representation of the key transformations involved. For detailed experimental conditions, reagent quantities, and purification procedures, it is essential to consult the primary literature.

Key Synthetic Steps:

- RAMP-hydrazone α -alkylation: This step establishes the initial stereocenter.
- Boron-mediated aldol reaction: Formation of a key carbon-carbon bond.
- Acetonide shuffling: A rearrangement of a protecting group.
- Oxidative 1,5-diol to δ -lactone conversion: Formation of the pyranone ring.
- Stereoselective ring-closure: Formation of the annulated tetrahydrofuran moiety.

Flow Cytometry Analysis of Apoptosis

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.

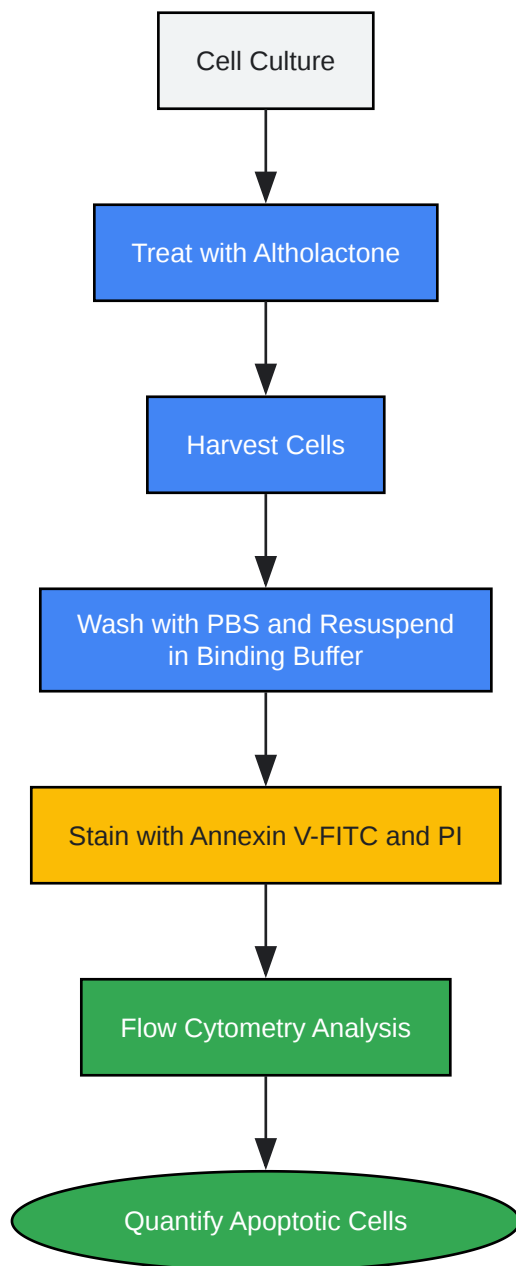
Materials:

- Cancer cell line of interest
- **Altholactone**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Cell Culture and Treatment:
 - Culture the cells in appropriate media until they reach the desired confluency.
 - Treat the cells with various concentrations of **Altholactone** for a specified period (e.g., 24, 48 hours). Include a vehicle-treated control group.
- Cell Harvesting:
 - Collect both adherent and floating cells. For adherent cells, use trypsinization.
 - Centrifuge the cell suspension to pellet the cells.
- Washing:
 - Wash the cell pellet with cold PBS and centrifuge again.
 - Resuspend the cells in 1X Binding Buffer.
- Staining:
 - Add Annexin V-FITC and Propidium Iodide to the cell suspension.
 - Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis:
 - Analyze the stained cells on a flow cytometer.
 - Use appropriate compensation controls for FITC and PI.
 - Four populations of cells will be distinguishable:
 - Viable cells (Annexin V-negative, PI-negative)
 - Early apoptotic cells (Annexin V-positive, PI-negative)
 - Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

- Necrotic cells (Annexin V-negative, PI-positive)



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Caption: Workflow for apoptosis analysis by flow cytometry.

Conclusion

Altholactone is a promising natural product with significant potential for development as an anticancer agent. Its well-defined chemical structure and physical properties, combined with a

growing understanding of its pro-apoptotic mechanism of action, make it a compelling subject for further research. This technical guide provides a foundational resource for scientists and researchers working with **Altholactone**, summarizing its key characteristics and providing detailed methodologies for its study. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully realize its therapeutic potential.

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